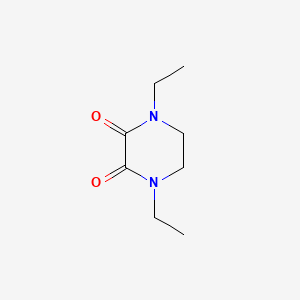
2,3-Piperazinedione,1,4-diethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Piperazinedione,1,4-diethyl-(9CI) is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione,1,4-diethyl-(9CI) typically involves the cyclization of 1,2-diamine derivatives with suitable reagents. One common method includes the reaction of N-propylethylenediamine with diethyl oxalate in ethanol under reflux conditions. The reaction mixture is stirred for an extended period, followed by purification through flash chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for 2,3-Piperazinedione,1,4-diethyl-(9CI) are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Piperazinedione,1,4-diethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2,3-Piperazinedione,1,4-diethyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 2,3-Piperazinedione,1,4-diethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Diethylpiperazine-2,3-dione
- 1,4-Dimethylpiperazine-2,3-dione
- 1,4-Dipropylpiperazine-2,3-dione
Uniqueness
2,3-Piperazinedione,1,4-diethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
285570-58-3 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1,4-diethylpiperazine-2,3-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-9-5-6-10(4-2)8(12)7(9)11/h3-6H2,1-2H3 |
Clé InChI |
XSTWGDJGUPLKFJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(C(=O)C1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















